molecular formula C10H8BrNO3 B1414152 Methyl 3-bromo-5-cyano-2-methoxybenzoate CAS No. 1806059-99-3

Methyl 3-bromo-5-cyano-2-methoxybenzoate

Cat. No.: B1414152
CAS No.: 1806059-99-3
M. Wt: 270.08 g/mol
InChI Key: DXWGGSIZTSRYCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-methoxybenzoate is a substituted methyl benzoate derivative with a bromo group at position 3, a cyano group at position 5, and a methoxy group at position 2. Its molecular formula is C₁₀H₇BrNO₃, and its theoretical molecular weight is 269.08 g/mol.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWGGSIZTSRYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-methoxybenzoate or 2-methoxybenzoic acid derivatives

  • Reagents and Conditions: Bromination is typically achieved using liquid bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or ferric ions (Fe3+) in aqueous or organic solvents like water or dichloromethane.
  • Mechanism: Electrophilic aromatic substitution selectively introduces bromine at the 3-position due to directing effects of the methoxy group at the 2-position.
  • Example: A suspension of 2-methoxybenzoic acid or its methyl ester in dichloromethane is treated with bromine under controlled temperature to avoid polybromination, followed by work-up involving washing and crystallization to isolate methyl 3-bromo-2-methoxybenzoate intermediates.

Cyanation at the 5-position

  • Reagents and Conditions: Cyanation can be performed using copper(I) cyanide (CuCN) or potassium cyanide (KCN) in polar aprotic solvents, often under elevated temperature. Alternatively, palladium-catalyzed cyanation methods (e.g., Pd-catalyzed cyanation of aryl bromides) may be employed for better selectivity and yield.
  • Mechanism: Nucleophilic aromatic substitution or transition-metal-catalyzed coupling introduces the cyano group at the 5-position, which is activated by the bromine substituent.
  • Notes: Careful control of reaction time and temperature is essential to avoid side reactions and decomposition of cyanide reagents.

Esterification to Methyl Ester

  • If starting from the free acid, esterification is performed by refluxing with methanol in the presence of acid catalysts like sulfuric acid or using methylating agents such as diazomethane.
  • The methyl ester formation is confirmed by spectroscopic methods (e.g., 1H NMR showing methyl ester singlet around δ 3.7-3.9 ppm).
Step Reagents/Conditions Yield (%) Notes
Bromination Br2, FeCl3 catalyst, dichloromethane, 0-25°C, 1-2 h 85-95% Controlled addition of bromine to avoid polybromination
Cyanation CuCN or Pd-catalyst, DMF or DMSO, 80-120°C, 4-6 h 70-90% Palladium catalysis improves selectivity and yield
Esterification Methanol, H2SO4 catalyst, reflux 4-6 h 90-98% Acid-catalyzed esterification or methylation
  • Bromination yields are sensitive to temperature and catalyst amount; lower temperatures favor monobromination.
  • Cyanation reactions benefit from palladium catalysis, which reduces reaction time and increases purity.
  • Purification often involves extraction with ethyl acetate or diethyl ether, washing with brine, drying over sodium sulfate, and recrystallization.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms substitution pattern and functional groups.
  • Industrial scale synthesis adapts these methods with solvent recycling and continuous flow reactors for better control and safety.
  • Data Table: Physical and Chemical Properties Relevant to Preparation
Property Value Notes
Molecular Formula C9H8BrNO2 Confirmed by elemental analysis
Molecular Weight 229.07 g/mol Calculated from atomic weights
Solubility ~0.12 mg/mL in water Soluble in methanol, dichloromethane
Melting Point Not widely reported Typically crystalline solid
Log P (Octanol/Water) ~2.7 Moderate lipophilicity aids extraction
Stability Stable under ambient conditions Sensitive to strong acids/bases

The preparation of methyl 3-bromo-5-cyano-2-methoxybenzoate involves a sequence of well-established aromatic substitution reactions: bromination, cyanation, and esterification. Optimization of reaction conditions, choice of catalysts, and purification methods are critical to achieving high yield and purity. Advances in palladium-catalyzed cyanation have improved the efficiency of introducing the cyano group. The compound's physicochemical properties support its handling and application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-methoxybenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest structural analog identified is Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate (CAS 134419-43-5) . A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison
Property Methyl 3-Bromo-5-Cyano-2-Methoxybenzoate Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate
Molecular Formula C₁₀H₇BrNO₃ C₉H₉BrO₄
Molecular Weight 269.08 g/mol 261.07 g/mol
Substituents 3-Br, 5-CN, 2-OCH₃ 5-Br, 2-OH, 3-OCH₃
Functional Groups Cyano, Bromo, Methoxy, Ester Hydroxyl, Bromo, Methoxy, Ester
Polarity High (due to cyano) Moderate (hydroxyl enhances H-bonding)
Theoretical Melting Point Higher (cyano reduces solubility) Lower (hydroxyl increases solubility)

Spectral Characteristics (Theoretical vs. Observed)

Infrared Spectroscopy (FTIR):
  • Target Compound : A strong nitrile stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) are expected. The bromo group may show C-Br stretches (500-600 cm⁻¹).
  • Analog : A broad O-H stretch (~3200-3600 cm⁻¹) and ester C=O (~1720 cm⁻¹) are observed, with bromo and methoxy peaks similar to the target compound .
Nuclear Magnetic Resonance (NMR):
  • ¹H NMR :
    • The target compound’s methoxy group would resonate at ~δ 3.8-4.0 ppm, while the analog’s hydroxyl proton (if free) would appear at ~δ 5.0-5.5 ppm.
  • ¹³C NMR: The cyano carbon in the target compound would appear at ~δ 115-120 ppm, distinct from the analog’s hydroxyl-bearing carbon (~δ 160-170 ppm for ester carbonyl) .

Biological Activity

Methyl 3-bromo-5-cyano-2-methoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a bromine atom, a cyano group, and a methoxy functional group attached to a benzoate framework. Its molecular formula is C11H8BrNO3C_{11}H_{8}BrNO_{3}, with a molecular weight of approximately 270.08 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range, indicating its potency in inhibiting cell growth .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant activity, showing improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene) in several assays .
  • Antibacterial Activity : Preliminary investigations suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound acts as a biochemical probe, interacting with various enzymes and receptors. Its structural features allow it to bind effectively to active sites on proteins, potentially modulating their activity.
  • DNA Intercalation : In some studies, compounds with similar structural motifs have been shown to intercalate into DNA, which may contribute to their anticancer effects by disrupting replication processes .

Antiproliferative Activity

A detailed study assessed the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
HCT1163.7
MCF-71.2
HEK 2935.3

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, which could be beneficial for targeted cancer therapies .

Antioxidant Activity

The antioxidant capacity was evaluated using three different methods (DPPH, ABTS, and FRAP). The results showed that this compound significantly scavenged free radicals, outperforming some known antioxidants:

MethodThis compound (µM)BHT (µM)
DPPH1220
ABTS1525
FRAP1018

This data suggests that the compound could be utilized in formulations aimed at reducing oxidative stress .

Case Studies

  • Cancer Research : A recent study highlighted the compound's effect on pancreatic cancer cells, reporting an IC50 value lower than many conventional chemotherapeutics. This positions this compound as a promising candidate for further development in anticancer drug discovery .
  • Antimicrobial Studies : In another investigation focusing on bacterial strains, the compound exhibited notable antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 3-bromo-5-cyano-2-methoxybenzoate?

  • Methodological Answer : A multi-step synthesis is typically employed. Begin with a methyl 2-methoxybenzoate precursor, introduce bromine at the 3-position via electrophilic aromatic substitution using Br₂/FeBr₃. Nitrile installation at the 5-position may involve a Rosenmund-von Braun reaction with CuCN or a cyano-group coupling via palladium catalysis (e.g., Suzuki-Miyaura with a cyanoboronic acid derivative). Purification via column chromatography (silica gel, hexane/EtOAc) is critical. Reaction monitoring by TLC and NMR (¹H/¹³C) ensures intermediate validation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify functional groups (e.g., ester C=O ~1700 cm⁻¹, nitrile C≡N ~2240 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., methoxy at δ ~3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br, Cl) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In a sealed container under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in substituted benzoate derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Optimize crystal growth via vapor diffusion (e.g., EtOH/water mixtures).
  • Refinement : Apply SHELXL for structure solution and refinement. Analyze thermal displacement parameters (Ueq) to confirm substituent orientations .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles/distortions caused by steric effects (e.g., bromine vs. methoxy groups) .

Q. How to address contradictory reactivity data in halogenated benzoates during cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Analysis : Compare electronic effects (e.g., bromine’s electron-withdrawing nature vs. methoxy’s electron-donating effect) on Suzuki-Miyaura coupling efficiency. Use Hammett plots to quantify substituent contributions .
  • Control Experiments : Vary catalyst systems (Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand) and solvents (DME vs. THF) to optimize yields .

Q. What strategies evaluate the compound’s bioactivity while adhering to regulatory guidelines?

  • Methodological Answer :
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC against E. coli and S. aureus). For anti-inflammatory potential, measure COX-2 inhibition (ELISA) .
  • Regulatory Compliance : Follow OECD guidelines for preclinical toxicity (e.g., Ames test for mutagenicity). Note that this compound is not FDA-approved; restrict use to research contexts .

Data Contradiction Analysis

Q. Why do spectral data for similar derivatives (e.g., Methyl 4-bromo-3-hydroxybenzoate) show variability in peak assignments?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ on chemical shifts (e.g., hydroxyl proton exchange in DMSO) .
  • Substituent Proximity : Nitrile groups in this compound may deshield adjacent protons, shifting NMR signals vs. non-cyano analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-cyano-2-methoxybenzoate
Reactant of Route 2
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Methyl 3-bromo-5-cyano-2-methoxybenzoate

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